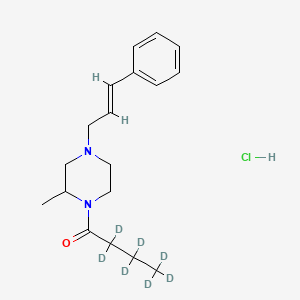

2-methyl AP-237-d7 (hydrochloride)

Description

Properties

Molecular Formula |

C18H27ClN2O |

|---|---|

Molecular Weight |

329.9 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptadeuterio-1-[2-methyl-4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H26N2O.ClH/c1-3-8-18(21)20-14-13-19(15-16(20)2)12-7-11-17-9-5-4-6-10-17;/h4-7,9-11,16H,3,8,12-15H2,1-2H3;1H/b11-7+;/i1D3,3D2,8D2; |

InChI Key |

GPYVJSNBBPAWLD-NMMSBQCJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N1CCN(CC1C)C/C=C/C2=CC=CC=C2.Cl |

Canonical SMILES |

CCCC(=O)N1CCN(CC1C)CC=CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological and Analytical Profiling of 2-Methyl AP-237 Reference Standards: A Comprehensive Guide for Forensic and Pharmacological Research

Executive Summary

The emergence of novel synthetic opioids (NSOs) requires rigorous analytical and pharmacological frameworks to understand their pharmacodynamics, metabolism, and forensic detection. 2-Methyl AP-237 (2-MAP) , an acyl piperazine derivative and methyl analogue of bucinnazine, has surfaced as a potent μ -opioid receptor (MOR) agonist[1]. This whitepaper provides an authoritative, in-depth technical guide on the pharmacological properties of 2-methyl AP-237 and establishes self-validating analytical workflows utilizing certified reference materials (CRMs).

Chemical Identity and Reference Standard Specifications

To ensure reproducibility and quantitative fidelity in forensic toxicology, laboratories must utilize highly pure reference standards. 2-Methyl AP-237 is typically synthesized and supplied as a monohydrochloride salt to enhance aqueous solubility and stability during long-term storage[2].

Table 1: Physicochemical & Analytical Properties of 2-Methyl AP-237 (HCl)

| Parameter | Specification / Value |

| Formal Name | 1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone, monohydrochloride |

| CAS Number | 98608-59-4 (Hydrochloride) / 98608-61-8 (Free Base) |

| Molecular Formula | C18H26N2O • HCl |

| Formula Weight | 322.9 g/mol |

| UV Absorbance Max | 254 nm |

| Solubility Profile | DMF: 10 mg/mL, DMSO: 15 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 10 mg/mL |

Data sourced from Cayman Chemical analytical reference standard specifications[2].

Pharmacodynamics & Receptor Binding Profile

Understanding the receptor-level causality of 2-MAP's effects is critical for drug development professionals and toxicologists. 2-Methyl AP-237 exerts its primary pharmacological effects through high-affinity binding to the μ -opioid receptor (MOR), demonstrating significant selectivity over δ (DOR) and κ (KOR) subtypes[3].

Table 2: In Vitro Receptor Binding & Functional Activity

| Target Receptor | Binding Affinity ( Ki ) | Functional Efficacy ( Emax vs DAMGO) | Potency ( EC50 ) |

| μ -Opioid (MOR) | 12.9 ± 2.7 nM | 46.7 ± 5.3% | 620 ± 180 nM |

| δ -Opioid (DOR) | 2910 nM | N/A | N/A |

| κ -Opioid (KOR) | 5259 nM | N/A | N/A |

Mechanistic Causality: Efficacy vs. Bias

In vitro [35S]GTPγS binding assays indicate that 2-methyl AP-237 acts as a partial agonist at the MOR, with lower intrinsic efficacy ( Emax = 46.7%) and potency ( EC50 = 620 nM) compared to prototypical opioids like fentanyl and morphine[3]. Crucially, functional characterization reveals that 2-MAP does not exhibit significant bias between G-protein activation and β -arrestin 2 recruitment[4]. This balanced signaling profile suggests that while it induces G αi/o -mediated analgesia, it equally recruits β -arrestin, driving the rapid development of tolerance and severe respiratory depression[1].

Fig 1. 2-Methyl AP-237 Mu-Opioid Receptor (MOR) signaling pathway and downstream transduction.

In Vivo Pharmacology & The Penetrance Paradox

There is a distinct paradox between 2-MAP's moderate in vitro efficacy and its severe in vivo potency.

-

Analgesic Potency: In rodent models, subcutaneously administered 2-methyl AP-237 is equipotent to fentanyl and up to 5 times more potent than morphine[4].

-

Discriminative Stimulus: In drug discrimination studies, 2-MAP fully substitutes for morphine and acts with approximately 4 times the potency of morphine[1].

Causality Analysis: Why does a compound with lower in vitro receptor efficacy outperform morphine in vivo? The answer lies in its pharmacokinetics. The cinnamylpiperazine backbone of 2-MAP is highly lipophilic, facilitating ultra-rapid blood-brain barrier (BBB) penetration. Furthermore, incubation with human liver microsomes reveals the generation of four monohydroxylated phase-I metabolites[3]. The rapid CNS accumulation of the parent drug, potentially coupled with active metabolites, drives the profound in vivo response, overriding the lower intrinsic receptor efficacy observed in isolated cell assays.

Analytical Methodologies: Self-Validating LC-MS/MS Workflows

To accurately quantify 2-methyl AP-237 in biological matrices (e.g., post-mortem blood, urine), laboratories must employ a self-validating system. This is achieved by pairing the native 2-MAP CRM[2] with its isotopically labeled counterpart, 2-methyl AP-237-d7 (hydrochloride) [5].

Causality Behind Experimental Choices

Biological matrices contain endogenous phospholipids that cause severe ion suppression in the electrospray ionization (ESI) source. By spiking a deuterated internal standard (d7) prior to extraction, any matrix-induced variations in ionization efficiency or extraction recovery are mathematically normalized. The d7 standard co-elutes with the native analyte, experiencing the exact same matrix effects, thereby creating a closed-loop, self-validating quantitative system.

Step-by-Step Methodology: LC-MS/MS Quantification

Step 1: Sample Preparation & Internal Standard Spiking

-

Aliquot 500 µL of biological matrix (blood/urine) into a clean microcentrifuge tube.

-

Spike with 50 µL of 2-methyl AP-237-d7 working internal standard solution (100 ng/mL)[5].

-

Add 2 mL of 0.1 M Sodium Phosphate buffer (pH 6.0) to optimize the ionization state of the piperazine nitrogen for cation exchange.

Step 2: Mixed-Mode Solid Phase Extraction (SPE) Causality: Polymeric mixed-mode cation exchange (MCX) SPE is chosen over simple protein precipitation because it exploits the basic nitrogen of 2-MAP. Neutral lipids are washed away with organic solvents, ensuring high signal-to-noise fidelity.

-

Condition MCX cartridges with 2 mL Methanol, followed by 2 mL DI Water.

-

Load the buffered sample onto the cartridge.

-

Wash with 2 mL DI Water, 2 mL 0.1 M HCl, and 2 mL Methanol.

-

Elute the target analytes using 2 mL of Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).

-

Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 3: UHPLC Separation & Mass Spectrometry

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C.

-

Mobile Phase: Gradient elution utilizing 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

-

Detection: Electrospray Ionization in positive mode (ESI+). Monitor Multiple Reaction Monitoring (MRM) transitions specific to the parent mass (m/z 323.2 for native, m/z 330.2 for d7) and their respective dominant product ions.

Fig 2. Self-validating LC-MS/MS forensic workflow utilizing deuterated internal standards.

Conclusion

2-Methyl AP-237 presents a complex pharmacological profile characterized by moderate in vitro MOR efficacy but profound in vivo potency due to high lipophilicity and rapid CNS penetrance. For forensic and pharmacological researchers, the deployment of high-purity reference standards and deuterated internal standards is non-negotiable. By adhering to the mixed-mode SPE and LC-MS/MS protocols outlined above, laboratories can ensure robust, self-validating detection of this potent synthetic opioid.

References

-

World Health Organization (WHO). (2022). Critical review report: 2-Methyl AP-237. Retrieved from:[Link]

-

UK Government (GOV.UK). (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Retrieved from:[Link]

-

DEA Diversion Control Division. (2023). 2-METHYL AP-237 (Street Name: 2-MAP). Retrieved from:[Link]

Sources

Physicochemical Profiling and Solvation Dynamics of 2-Methyl AP-237-d7: A Technical Guide for Analytical Toxicology

Executive Summary

The accurate quantification of novel psychoactive substances (NPS) in biological matrices relies heavily on the integrity of internal standards. 2-Methyl AP-237-d7 is the heptadeuterated isotopologue of 2-methyl AP-237 (1-[2-methyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-1-butanone), a potent 1-cinnamylpiperazine synthetic opioid [[1]]([Link]). This whitepaper provides a comprehensive technical analysis of the solvation thermodynamics of 2-methyl AP-237-d7 in methanol and water, detailing the causality behind solvent selection and establishing self-validating protocols for LC-MS/MS standard preparation.

Physicochemical Profiling & Solvation Thermodynamics

Structural Considerations and the Isotope Effect

The incorporation of seven deuterium atoms onto the 2-methyl AP-237 structure increases the molecular mass by 7 Da, allowing for distinct mass-to-charge (m/z) differentiation in mass spectrometry while maintaining identical chromatographic co-elution with the native analyte . Because deuterium substitution exerts a negligible kinetic isotope effect on macroscopic solubility, the solvation dynamics of the -d7 isotopologue perfectly mirror those of the native compound.

Solvation in Methanol

2-Methyl AP-237-d7 is predominantly synthesized and distributed as a monohydrochloride (HCl) salt . Methanol serves as the premier solvent for primary stock solutions. As an amphiphilic solvent (dielectric constant ε ≈ 33), methanol's polar hydroxyl group forms strong hydrogen bonds with the chloride counterion and the protonated piperazine nitrogen. Simultaneously, its methyl group efficiently solvates the lipophilic cinnamyl and butanoyl moieties. The HCl salt is highly soluble in methanol, readily achieving concentrations exceeding 10 mg/mL .

Solvation in Water and Aqueous Buffers

The protonated state of the piperazine core in the HCl salt confers high hydrophilicity . When introduced to water (ε ≈ 80), the ionic lattice rapidly dissociates. The compound achieves high solubility in both pure LC-MS grade water and physiological buffers like Phosphate-Buffered Saline (PBS, pH 7.2), with solubility limits reported at 10 mg/mL .

Quantitative Solubility Matrix

The following table summarizes the solubility parameters for 2-methyl AP-237-d7 (HCl salt) across various solvent systems to guide assay development:

| Solvent | Solubility Limit | Solvation Mechanism | Recommended Analytical Use |

| Methanol | >10 mg/mL | Ion-dipole & H-bonding | Primary Stock Solutions |

| Water | >10 mg/mL | Ionic dissociation | Aqueous Working Solutions |

| PBS (pH 7.2) | 10 mg/mL | Ionic dissociation | Biological Matrix Matching |

| Ethanol | 30 mg/mL | Ion-dipole & H-bonding | Alternative Stock Solutions |

| DMSO | 15 mg/mL | Polar aprotic solvation | In vitro receptor binding assays |

| DMF | 10 mg/mL | Polar aprotic solvation | Chemical synthesis / Derivatization |

(Data synthesized from standardized pharmacological monographs , )

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that standard preparation is not merely a sequence of steps, but a system of controlled thermodynamic states. The following protocols detail the preparation of internal standards with embedded causality and validation checks.

Protocol A: Preparation of 1.0 mg/mL Primary Stock in Methanol

-

Thermal Equilibration: Remove the 2-methyl AP-237-d7 (HCl salt) vial from -20°C storage and equilibrate to ambient temperature in a desiccator for 30 minutes.

-

Causality: The HCl salt is highly hygroscopic. Opening a cold vial causes atmospheric moisture condensation, artificially inflating the gravimetric mass and resulting in sub-potent standard solutions.

-

-

Gravimetric Aliquoting: Weigh exactly 1.0 mg of the solid standard using a calibrated microbalance (d = 0.001 mg) into a 2.0 mL amber glass volumetric flask.

-

Causality: Amber glass prevents UV-induced photo-oxidation of the cinnamyl double bond.

-

-

Solvation: Add 0.8 mL of LC-MS grade methanol. Vortex for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes.

-

Causality: Sonication provides the acoustic cavitation energy required to rapidly overcome the crystalline lattice energy of the salt, ensuring complete dissolution without risking thermal degradation.

-

-

Volume Adjustment & Validation: Bring the volume to exactly 1.0 mL with methanol. Cap with a PTFE-lined septum.

-

Self-Validation: Weigh the final flask. The mass of the added solution should equal ~0.792 g (the density of methanol at 25°C).

-

Protocol B: Preparation of 100 ng/mL Aqueous Working Solution

-

Vessel Preparation: Select a silanized borosilicate glass volumetric flask or a low-bind polypropylene tube.

-

Causality: At trace concentrations (ng/mL), the lipophilic cinnamyl tail of 2-MAP-237-d7 undergoes non-specific adsorption to free silanol (-SiOH) groups on standard glass. Silanization caps these sites, eliminating adsorptive loss.

-

-

Serial Dilution: Pipette 10 µL of the 1.0 mg/mL methanolic stock into 9.99 mL of LC-MS grade water.

-

Causality: Diluting directly into water ensures the final solution contains only 0.1% methanol. This low organic content prevents "solvent shock" and early peak broadening when injected onto a reversed-phase LC column.

-

-

Homogenization & Validation: Invert 10 times to mix thoroughly.

-

Self-Validation: Inject a blank water sample followed by the working solution into the LC-MS/MS. Monitor the specific MRM transitions for the -d7 isotopologue to verify accurate retention time and confirm the absence of system carryover.

-

Analytical & Pharmacodynamic Workflows

Understanding the complete lifecycle of the molecule—from benchtop preparation to physiological action—is essential for robust assay design.

Analytical Workflow

The diagram below illustrates the logical progression of the -d7 internal standard from solid solvation to final quantification.

Analytical workflow for 2-methyl AP-237-d7 from methanolic stock to LC-MS/MS quantification.

Pharmacodynamic Context (MOR Activation)

In physiological contexts, native 2-methyl AP-237 acts as a potent agonist at the µ-opioid receptor (MOR) . In vitro functional assays demonstrate that it is highly efficacious, recruiting β-arrestin 2 and inhibiting adenylyl cyclase . This pathway is responsible for both its analgesic properties and its severe toxicity profile, including fatal respiratory depression [[1]]([Link]).

Pharmacodynamic signaling pathway of 2-methyl AP-237 via µ-opioid receptor activation.

References

-

[1] World Health Organization (WHO). "Critical review report: 2-Methyl AP-237." who.int. Available at:[Link]

-

[2] UK Government Advisory Council on the Misuse of Drugs (ACMD). "Acyl Piperazine Opioids, Including 2-Methyl-AP-237." service.gov.uk. Available at:[Link]

-

[3] National Forensic Laboratory Slovenia (Policija). "Analytical Report: 2-methyl AP-237." policija.si. Available at: [Link]

-

[4] ResearchGate. "DARK Classics in Chemical Neuroscience: Bucinnazine." researchgate.net. Available at:[Link]

Sources

Advanced Analytical Methodologies and Pharmacotoxicological Profiling of 2-Methyl AP-237: A Comprehensive Technical Guide

Executive Summary

The rapid evolution of the illicit drug market has necessitated a paradigm shift in forensic toxicology and analytical chemistry. Following aggressive international scheduling of fentanyl-related substances, clandestine laboratories have pivoted to structurally distinct novel synthetic opioids (NSOs). Among the most prominent of these is 2-methyl AP-237 (1-[4-[(E)-cinnamyl]-2-methyl-piperazin-1-yl]butan-1-one), a cinnamylpiperazine derivative. This whitepaper provides a rigorous, field-proven framework for the pharmacodynamic profiling, metabolic tracking, and quantitative mass spectrometric analysis of 2-methyl AP-237 in biological matrices.

Chemical Ontology and Pharmacodynamics

Unlike the piperidine core characteristic of fentanyl analogs, 2-methyl AP-237 is built upon a piperazine scaffold linked to a cinnamyl moiety. Originally synthesized as a derivative of the therapeutic opioid bucinnazine (AP-237), the addition of a methyl group significantly alters its lipophilicity and receptor binding kinetics.

From a mechanistic perspective, 2-methyl AP-237 acts as a potent agonist at the μ -opioid receptor (MOR). In vitro pharmacological profiling utilizing β -arrestin 2 recruitment assays demonstrates that 2-methyl AP-237 is highly efficacious ( Emax=125% relative to hydromorphone), though it exhibits lower absolute potency ( EC50 ) compared to fentanyl . This high efficacy drives the profound respiratory depression observed in fatal intoxications, as the β -arrestin pathway is directly coupled to the adverse respiratory effects of opioid agonism.

Fig 1. Pharmacodynamic signaling of 2-methyl AP-237 via the Mu-Opioid Receptor (MOR).

Metabolic Profiling: In Vitro to In Vivo Concordance

Understanding the biotransformation of 2-methyl AP-237 is critical for identifying reliable biomarkers in urine and blood. Toxicokinetic studies using differentiated HepaRG cell lines and zebrafish larvae models have mapped the primary Phase I metabolic pathways .

The primary biotransformation is hydroxylation occurring on the cinnamyl chain . This is analytically confirmed by the presence of a characteristic fragment at m/z 133.0606 in high-resolution mass spectrometry, representing the hydroxylated cinnamyl fragment. These in vitro findings show near-perfect concordance with in vivo postmortem toxicological analyses, where up to three distinct monohydroxylated metabolites have been isolated in human peripheral blood and urine .

Advanced Analytical Methodologies

To ensure absolute trustworthiness and scientific integrity, the analytical detection of 2-methyl AP-237 must rely on self-validating protocols. Matrix effects—particularly ion suppression from endogenous phospholipids—are the primary cause of false negatives in NSO screening. The following methodologies are engineered to mitigate these risks.

Protocol A: LC-QTOF-MS Quantitative Workflow

This protocol utilizes Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for high-resolution exact mass confirmation .

Step 1: System Suitability and Self-Validation Setup

-

Causality: Before sample extraction, a matrix-matched calibration curve (10–5,000 ng/mL) is generated using drug-free whole blood. A stable-isotope-labeled internal standard (ISTD) is spiked into every sample. If the ISTD peak area in an unknown sample deviates by >30% from the calibration average, the system automatically flags the sample for severe ion suppression, invalidating the run and requiring dilution.

Step 2: Protein Precipitation & Chelation

-

Action: Aliquot 100 µL of biological specimen. Add 400 µL of a 95:5 Acetonitrile:Methanol solution containing 0.1 M Zinc Acetate. Vortex for 2 minutes and centrifuge at 10,000 x g.

-

Causality: Zinc acetate acts as a powerful chaotropic and chelating agent. The Zn2+ ions bind to the negatively charged phosphate backbones of endogenous proteins, forcing rapid precipitation and yielding a highly clarified supernatant, significantly reducing baseline noise.

Step 3: Phospholipid Depletion

-

Action: Transfer the supernatant through a solid-phase extraction (SPE) phospholipid removal column (e.g., Phree™).

-

Causality: Phospholipids strongly retain on reversed-phase LC columns and co-elute with basic drugs, competing for charge in the Electrospray Ionization (ESI) source. Depleting them ensures linear, reproducible ionization of 2-methyl AP-237.

Step 4: LC-QTOF-MS Acquisition

-

Action: Inject 2 µL onto a C18 column (e.g., Agilent Poroshell 120). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Causality: Formic acid acts as a proton donor, ensuring the basic piperazine nitrogen is fully protonated ( [M+H]+ ) for optimal ESI+ sensitivity.

Fig 2. Optimized LC-QTOF-MS sample preparation and analysis workflow for biological matrices.

Protocol B: GC-MS Screening Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for general unknown screening .

Step 1: Acid/Base Liquid-Liquid Extraction (LLE)

-

Action: Adjust 1 mL of specimen to pH 9.0 using 0.1 M Borate buffer. Add 3 mL of Hexane:Ethyl Acetate (70:30 v/v).

-

Causality: 2-methyl AP-237 is a basic amine. Raising the pH above its pKa ensures the molecule is in its un-ionized (free base) state, maximizing its partition coefficient into the organic solvent layer while leaving polar matrix components in the aqueous phase.

Step 2: Acquisition

-

Action: Evaporate the organic layer, reconstitute in 50 µL of ethyl acetate, and inject 1 µL in splitless mode onto a ZB-35HT column (or equivalent 35% phenyl phase).

-

Causality: The 35% phenyl stationary phase provides optimal π−π interactions with the aromatic cinnamyl ring of 2-methyl AP-237, resolving it from endogenous lipids.

Quantitative Data Summaries

To facilitate rapid reference for forensic toxicologists, the physicochemical properties and postmortem concentration ranges of 2-methyl AP-237 are summarized below.

Table 1: Analytical and Physicochemical Properties

| Parameter | Specification |

| IUPAC Name | 1-[4-[(E)-cinnamyl]-2-methyl-piperazin-1-yl]butan-1-one |

| Chemical Formula | C18H26N2O |

| Monoisotopic Mass | 286.2045 Da |

| Precursor Ion [M+H]+ | 287.2118 m/z (LC-ESI+) |

| Primary Phase I Metabolites | Monohydroxylated 2-methyl AP-237 (Cinnamyl chain) |

| GC-MS Derivatization | Not required (Analyzed as free base) |

Table 2: Postmortem Toxicology Findings (Literature Summary)

Fatalities involving 2-methyl AP-237 often feature poly-drug use, though isolated intoxications have been reported. The data below synthesizes confirmed concentrations from recent forensic casework , .

| Case Type | Specimen | 2-Methyl AP-237 Conc. | Notable Co-ingestants |

| Fatal Intoxication | Peripheral Blood | 480 ng/mL | Alprazolam (55 ng/mL) |

| Fatal Intoxication | Urine | 4,200 ng/mL | Alprazolam |

| Fatal Intoxication | Whole Blood | 820 – 5,800 ng/mL | Various (Poly-drug) |

| Fatal Intoxication | Whole Blood | 1,000 ng/mL | Etizolam, Mitragynine |

| Non-Fatal Overdose | Whole Blood | 208 ng/mL | Cocaine, Methadone |

Conclusion

The emergence of 2-methyl AP-237 underscores the necessity for agile, high-resolution analytical methodologies in forensic toxicology. Because its clinical presentation mimics traditional opioid overdoses, laboratories must rely on robust LC-QTOF-MS and GC-MS workflows to distinguish it from fentanyl analogs. By employing stringent sample preparation techniques—specifically targeted protein precipitation and phospholipid depletion—laboratories can ensure the self-validating accuracy required for medicolegal death investigations and public health surveillance.

References

-

Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology. Springer.[Link]

-

Fatal intoxication involving 2-methyl AP-237. Journal of Forensic Sciences. PubMed (NIH).[Link]

-

Critical review report: 2-Methyl AP-237. World Health Organization (WHO).[Link]

-

Alert Regarding 2-Methyl AP-237 (June 2021). Drug Enforcement Administration (DEA) Diversion Control Division.[Link]

-

NPS Discovery Monograph: 2-Methyl AP-237. The Center for Forensic Science Research and Education (CFSRE).[Link]

Isotopic Purity of 2-methyl AP-237-d7: A Technical Guide for Accurate Quantification

Introduction: The Critical Role of a Deuterated Standard

2-methyl AP-237 is a synthetic opioid that has been associated with fatal overdoses.[1][2] In the fields of forensic toxicology and clinical research, accurate and precise quantification of such compounds is paramount for public health and safety. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards (SIL-IS).[3] 2-methyl AP-237-d7, a deuterated analog of the parent compound, serves this essential role.[1]

A SIL-IS is a version of the target analyte where several hydrogen atoms have been replaced by their heavy, stable isotope, deuterium (²H or D).[3] Because its physicochemical properties are nearly identical to the native compound, 2-methyl AP-237-d7 co-elutes during chromatography and experiences similar ionization and matrix effects.[4][5] By adding a known amount of the deuterated standard to a sample, any analytical variability can be normalized, allowing for highly accurate quantification of the target analyte.[3][6]

However, the reliability of this technique hinges on a critical, and often overlooked, parameter: the isotopic purity of the internal standard. This guide provides an in-depth examination of the principles, analytical methodologies, and specifications for determining the isotopic purity of 2-methyl AP-237-d7.

Part 1: Defining Isotopic Purity and Its Significance

For a deuterated standard to be effective, its isotopic composition must be well-characterized. It is crucial to distinguish between two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule. For example, an enrichment of 99.5% means there is a 99.5% probability of finding a deuterium atom at that site.[7]

-

Isotopic Purity (or Species Abundance): This is a measure of the percentage of molecules in the entire population that contain the desired number of deuterium atoms.[7] For 2-methyl AP-237-d7, this is the percentage of molecules that are precisely the d7 species.

A low isotopic purity, particularly the presence of the unlabeled d0 species, can have a profound impact on analytical accuracy. The d0 impurity in the internal standard will contribute to the signal of the native analyte being measured, leading to an overestimation of its concentration, especially at the lower limit of quantitation (LLOQ).[8] Therefore, rigorous characterization of the isotopic distribution is a non-negotiable aspect of reference material qualification.[9]

A typical specification for a high-quality deuterated standard like 2-methyl AP-237-d7 is an isotopic purity of ≥99% total deuterated forms (d1-d7), with the unlabeled (d0) form being ≤1%.[10]

Part 2: Core Analytical Methodologies for Isotopic Purity Determination

The two primary techniques for characterizing the isotopic purity of deuterated standards are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most direct and common method for determining the isotopic distribution of a deuterated compound.[11] It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the clear resolution of different isotopologues (molecules that differ only in their isotopic composition).[11][12]

2.1.1 Principle of HRMS Analysis

The seven deuterium atoms in 2-methyl AP-237-d7 increase its mass relative to the unlabeled compound. However, due to the complexities of chemical synthesis, it is practically impossible to achieve 100% incorporation.[7] The result is a mixture of molecules containing varying numbers of deuterium atoms (d0, d1, d2, d3, d4, d5, d6, and d7). HRMS can distinguish these species, which appear as a cluster of peaks in the mass spectrum, each separated by approximately 1 Da. By measuring the relative intensity of each peak in this cluster, the isotopic purity can be calculated.[13]

2.1.2 Experimental Protocol for HRMS

-

Sample Preparation: A solution of the 2-methyl AP-237-d7 standard is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for direct infusion analysis.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential.[12][14] These instruments provide the necessary mass accuracy and resolution to separate the isotopologue peaks from each other and from potential isobaric interferences.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion using an electrospray ionization (ESI) source in positive ion mode. A high-resolution full scan spectrum is acquired over the m/z range that includes the protonated molecular ions [M+H]⁺ of all expected isotopologues.

-

Data Analysis: The acquired spectrum is analyzed to determine the intensity of each isotopologue peak (from d0 to d7). The isotopic purity is then calculated based on the relative abundance of the d7 peak compared to the sum of all isotopologue peaks.[11]

Calculation of Isotopic Purity (%):

Isotopic Purity = (Intensity of d7 peak / Sum of Intensities of all isotopologue peaks (d0 to d7)) * 100

2.1.3 Data Presentation: Mass Spectrometry

The table below illustrates a hypothetical dataset for 2-methyl AP-237-d7, demonstrating excellent isotopic purity.

| Isotopologue | Expected m/z [M+H]⁺ | Measured Relative Intensity (%) |

| d0 | 287.21 | 0.3 |

| d1 | 288.22 | 0.1 |

| d2 | 289.22 | 0.1 |

| d3 | 290.23 | 0.2 |

| d4 | 291.24 | 0.3 |

| d5 | 292.24 | 1.5 |

| d6 | 293.25 | 5.5 |

| d7 | 294.26 | 92.0 |

2.1.4 Workflow Diagram: HRMS Analysis

Caption: HRMS workflow for isotopic purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS directly measures the mass distribution, ¹H NMR (Proton NMR) provides complementary information by quantifying the absence of protons at the sites of deuteration.[15][16] This technique is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample.[7]

2.2.1 Principle of ¹H NMR Analysis

Deuterium nuclei (²H) do not produce a signal in a ¹H NMR spectrum under standard acquisition parameters.[17] Therefore, when 2-methyl AP-237 is deuterated to 2-methyl AP-237-d7, the proton signals corresponding to the seven labeled positions should disappear or be significantly reduced in intensity. By integrating the area of any residual proton signals at these positions and comparing it to the integration of a signal from a non-deuterated part of the molecule, one can calculate the degree of deuteration (isotopic enrichment) at those sites.[18]

2.2.2 Experimental Protocol for ¹H NMR

-

Sample Preparation: An accurately weighed sample of 2-methyl AP-237-d7 is dissolved in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that does not contain residual signals overlapping with the analyte.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to achieve the necessary signal dispersion and sensitivity.

-

Data Acquisition: A quantitative ¹H NMR spectrum is acquired. This requires a sufficiently long relaxation delay between pulses to ensure all protons have fully relaxed, allowing for accurate signal integration.

-

Data Analysis: The spectrum is processed (phased and baseline corrected). The integral of a stable, non-deuterated proton signal is set to a reference value. The integrals of the residual proton signals at the deuterated positions are then measured. The percentage of deuteration at a given position is calculated as:

Calculation of Isotopic Enrichment (%):

% Deuteration = (1 - (Integral of Residual Protons / Expected Integral for 100% Protons)) * 100

2.2.3 Data Presentation: ¹H NMR

The table below shows hypothetical integration data for the butanone chain of 2-methyl AP-237-d7, where all seven hydrogens are expected to be replaced by deuterium.

| Proton Position | Expected Integral (Undeuterated) | Measured Integral (d7-sample) | Calculated Isotopic Enrichment |

| -CH₂- (Position 2) | 2.00 | 0.02 | 99.0% |

| -CH₂- (Position 3) | 2.00 | 0.02 | 99.0% |

| -CH₃ (Position 4) | 3.00 | 0.04 | 98.7% |

2.2.4 Workflow Diagram: ¹H NMR Analysis

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.who.int [cdn.who.int]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. isotope.com [isotope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. demarcheiso17025.com [demarcheiso17025.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Estimation of deuteration levels in whole cells and cellular proteins by 1H n.m.r. spectroscopy and neutron scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. studymind.co.uk [studymind.co.uk]

- 18. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Chemical Stability of Deuterated Piperazine Opioids

Executive Summary

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach to enhancing drug properties, primarily by leveraging the kinetic isotope effect (KIE) to improve metabolic stability.[1][2][3] Piperazine opioids, a significant class of analgesics that includes fentanyl analogues and novel synthetic opioids, are often subject to extensive phase I metabolism, making them prime candidates for deuteration. This guide provides an in-depth technical analysis of the chemical stability of deuterated piperazine opioids. We will explore the foundational principles of the deuterium kinetic isotope effect, delineate the inherent stability challenges of the piperazine scaffold, and present a comprehensive framework for assessing the chemical stability of these modified compounds through forced degradation and long-term stability studies. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to ensure the development of safe, stable, and effective deuterated therapeutics.

The Rationale for Deuteration in Piperazine Opioids

The primary impetus for developing deuterated pharmaceuticals is the modulation of a drug's metabolic profile.[4][5] This is achieved through the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[3][6]

The Deuterium Kinetic Isotope Effect (KIE)

The covalent bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of the deuterium nucleus, which results in a lower zero-point vibrational energy.[3][7] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step proceed more slowly when deuterium is substituted at that position.[1][8]

Many piperazine opioids undergo extensive metabolism by cytochrome P450 (CYP) enzymes, often involving the oxidation of C-H bonds at "metabolic soft spots."[3][8] By strategically replacing hydrogen with deuterium at these vulnerable sites, the rate of metabolic clearance can be significantly reduced. This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A lower rate of metabolism extends the drug's half-life.[1][2]

-

Reduced Dosing Frequency: Longer half-life can translate to more convenient dosing regimens for patients.[2]

-

Altered Metabolic Pathways: Blocking a primary metabolic pathway can sometimes shift metabolism towards other, potentially less toxic, pathways (metabolic shunting).[5]

-

Enhanced Safety Profile: Deuteration can decrease the formation of toxic or reactive metabolites.[4][9]

Inherent Chemical Stability of the Piperazine Moiety

While deuteration primarily targets metabolic stability, the intrinsic chemical stability of the drug substance under various environmental conditions is a critical quality attribute. The piperazine ring, a core structure in many opioids, possesses specific chemical characteristics that present stability challenges.

-

Basicity and pH Sensitivity: Piperazine is a weak base, making its derivatives susceptible to pH-dependent degradation. Formulating the drug as a salt (e.g., hydrochloride, citrate) can improve stability, but careful pH control of solutions is crucial.[10]

-

Oxidative Susceptibility: The nitrogen atoms within the piperazine ring are prone to oxidation, which can be catalyzed by light, heat, or trace metals.[10][11] This can lead to the formation of N-oxides and other degradation products.[12]

-

Photostability: Many piperazine compounds are light-sensitive and can degrade upon exposure to UV or visible light.

-

Thermal Degradation: While generally stable, prolonged exposure to high temperatures can induce degradation, often through complex reaction pathways including ring opening or reactions with excipients.[13][14]

While the stronger C-D bond is not expected to significantly inhibit these non-enzymatic degradation pathways unless a C-H bond cleavage is the rate-determining step (e.g., in some oxidative reactions), deuteration can alter the relative rates of degradation, potentially leading to a different impurity profile compared to the non-deuterated analogue.[15] Therefore, a full stability assessment is non-negotiable.

A Framework for Stability Assessment

A robust stability program is essential for identifying degradation pathways, establishing appropriate storage conditions, and defining the shelf life of a deuterated active pharmaceutical ingredient (API).[16][] This program is built on two pillars: forced degradation studies and formal stability testing according to ICH guidelines.[18]

Phase 1: Forced Degradation (Stress Testing)

The primary goal of forced degradation is to deliberately degrade the API under conditions more severe than those used for accelerated stability testing.[19][20] This is not to determine shelf life, but rather to achieve two critical objectives:

-

Identify Degradation Pathways: Understanding how the molecule breaks down helps in predicting potential impurities that may form during storage.[18][21]

-

Develop a Stability-Indicating Method: The data are used to develop and validate an analytical method (typically HPLC) that can accurately separate the parent API from all process impurities and degradation products.[18][22]

Experimental Protocol: Forced Degradation of a Deuterated Piperazine Opioid API

Objective: To generate degradation products and validate a stability-indicating HPLC-UV/MS method. A target degradation of 5-20% is ideal to ensure that primary degradants are formed without excessive secondary degradation.[21]

-

Sample Preparation: Prepare stock solutions of the deuterated API in a suitable solvent (e.g., acetonitrile/water). Prepare separate samples for each stress condition. Include a control sample stored at 4°C and protected from light.

-

Acid Hydrolysis:

-

Add 1M HCl to the API solution.

-

Heat at 60°C for 24 hours.

-

Cool, neutralize with 1M NaOH, and dilute to the target concentration for analysis.

-

-

Base Hydrolysis:

-

Add 1M NaOH to the API solution.

-

Heat at 60°C for 8 hours.[20]

-

Cool, neutralize with 1M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Add 3% hydrogen peroxide (H₂O₂) to the API solution.

-

Keep at room temperature for 24 hours, protected from light.[22]

-

Quench if necessary and dilute for analysis.

-

-

Thermal Degradation:

-

Store the solid API in an oven at 80°C for 48 hours.[20]

-

Dissolve the stressed solid and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid API and a solution of the API to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[22]

-

Analyze the samples, ensuring a "dark" control is also analyzed.

-

-

Analysis: Analyze all stressed samples, including the control, by a validated HPLC-UV/MS method. The mass spectrometer is crucial for identifying the mass of degradants, which provides clues to their structure.[10]

Data Presentation: Forced Degradation Results

| Stress Condition | Duration/Temp | % Assay of Parent API | % Total Degradation | Major Degradants Observed (m/z) |

| Control (Unstressed) | - | 99.8% | 0.2% | - |

| 1M HCl | 24h / 60°C | 91.2% | 8.8% | D1 (m/z 295), D2 (m/z 180) |

| 1M NaOH | 8h / 60°C | 85.5% | 14.5% | D3 (m/z 311), D1 (m/z 295) |

| 3% H₂O₂ | 24h / RT | 94.7% | 5.3% | D4 (N-Oxide, m/z 349) |

| Thermal (Solid) | 48h / 80°C | 98.1% | 1.9% | D5 (m/z 321) |

| Photolytic (Solid) | ICH Q1B | 96.5% | 3.5% | D6 (m/z 335), D7 (m/z 333) |

Phase 2: Formal Stability Testing (ICH Q1A)

Formal stability studies are designed to evaluate how the quality of the API varies over time under the influence of temperature and humidity.[18] This data is the basis for determining the re-test period or shelf life.[16]

Experimental Protocol: Long-Term and Accelerated Stability Study

Objective: To determine the re-test period for the deuterated API.

-

Batch Selection: Use at least three primary batches of the API manufactured under conditions representative of the final production process.[23]

-

Container Closure System: Store the API in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[23]

-

Storage Conditions:

-

Testing Frequency:

-

Analytical Parameters: At each time point, test the samples for critical quality attributes, including:

Data Presentation: Long-Term Stability at 25°C/60%RH

| Timepoint (Months) | Appearance | Assay (%) | Impurity D4 (N-Oxide) (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | < 0.05 | 0.20 |

| 3 | White Powder | 99.7 | 0.06 | 0.25 |

| 6 | White Powder | 99.8 | 0.06 | 0.26 |

| 12 | White Powder | 99.6 | 0.08 | 0.35 |

| 24 | White Powder | 99.5 | 0.11 | 0.48 |

Analytical Considerations for Deuterated Compounds

Stability testing of deuterated APIs requires specialized analytical methods to ensure identity, purity, and the integrity of the isotopic labeling.

-

Chromatography (HPLC/UPLC): A high-resolution reversed-phase HPLC or UPLC method is the cornerstone for separating the parent drug from its non-deuterated counterparts, process impurities, and degradation products.[15]

-

Mass Spectrometry (MS): LC-MS is indispensable. It is used to confirm the molecular weight of the deuterated API, identify unknown degradation products by determining their mass, and quantify the level of deuteration (isotopic purity).[15][25] High-resolution mass spectrometry (HRMS) is particularly powerful for elucidating the elemental composition of unknown impurities.[12]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the absence of proton signals at the sites of deuteration, while ²H-NMR directly detects the deuterium atoms, confirming the location and specificity of the isotopic labeling.[15]

Conclusion and Implications for Development

The chemical stability of deuterated piperazine opioids is a multifaceted issue that extends beyond the primary goal of enhancing metabolic stability. While the C-D bond provides significant resistance to enzymatic cleavage, the inherent reactivity of the piperazine ring towards oxidation, hydrolysis, and photolysis remains a critical consideration. A systematic approach, beginning with forced degradation studies to elucidate potential degradation pathways and develop robust, stability-indicating analytical methods, is paramount.[18] This must be followed by comprehensive long-term and accelerated stability studies conducted according to ICH guidelines to establish a reliable re-test period.[23]

The insights gained from these studies are not merely regulatory hurdles; they are fundamental to the development of a safe and effective drug product. The stability profile directly informs formulation strategies—such as the inclusion of antioxidants or the use of light-resistant packaging—and defines the necessary storage and handling conditions to ensure the product maintains its quality, purity, and potency throughout its lifecycle.[10][]

References

-

Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

-

Unibest Industrial Co., Ltd. (2024, July 31). 5 Benefits of Deuteration in Drug Discovery. Retrieved from [Link]

-

Ingenza. (2025, August 15). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

-

Scott, P. J. H. (n.d.). Deuterated drugs; where are we now? PMC. Retrieved from [Link]

-

Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (n.d.). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

pharmaceutical laws. (2025, December 17). API Stability Studies: Protocol, Results, and Shelf Life Assignment. Retrieved from [Link]

-

ResearchGate. (n.d.). Hplc method development, validation, and forced degradation for simultaneous analysis of oxycodone and naltrexonein. Retrieved from [Link]

-

Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

-

ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. Retrieved from [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Onyx. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

-

PubMed. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

-

ACS Publications. (2025, November 17). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathway of piperazine. Retrieved from [Link]

-

ScienceDirect. (2023, December 15). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Retrieved from [Link]

-

PubMed. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

-

PubMed. (2019, September 15). Deuterated active pharmaceutical ingredients: A science-based proposal for synthesis, analysis, and control. Part 1: Framing the problem. Retrieved from [Link]

-

Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Kinetic isotope effect – Knowledge and References. Retrieved from [Link]

-

Virginia Commonwealth University. (n.d.). Development and Application of Analytical Methods for Fentanyl Analogs in Traditional and Alternative Matrices. Retrieved from [Link]

-

PLOS One. (2014, September 18). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. Retrieved from [Link]

-

PubMed. (2024, July 12). Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). The synthesis of lactam analogues of fentanyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Designing and Synthesis of Novel Amidated Fentanyl Analogs. Retrieved from [Link]

-

The University of Texas at Austin. (n.d.). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperazine compounds as drugs of abuse. Retrieved from [Link]

-

PubMed. (2020, March 15). Long-term stability of novel synthetic opioids in blood. Retrieved from [Link]

-

PubMed. (n.d.). The kinetic isotope effect in the search for deuterated drugs. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 12. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. chemoxpharma.com [chemoxpharma.com]

- 18. onyxipca.com [onyxipca.com]

- 19. researchgate.net [researchgate.net]

- 20. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 21. acdlabs.com [acdlabs.com]

- 22. nelsonlabs.com [nelsonlabs.com]

- 23. rsc.org [rsc.org]

- 24. API Stability Studies: Protocol, Results, and Shelf Life Assignment â pharmaceutical laws – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 25. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-methyl AP-237 in Human Urine using a Deuterated Internal Standard by LC-MS/MS

For Research and Forensic Use Only.

Authored by: Your Senior Application Scientist

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology laboratories. Among these, synthetic opioids have become a significant concern due to their high potency and association with adverse health events, including fatal overdoses.[1][2] 2-methyl AP-237, also known as 2-methyl bucinnazine, is a synthetic opioid of the acylpiperazine class that has been identified in forensic casework.[3][4] Structurally distinct from fentanyl and its analogues, 2-methyl AP-237 necessitates dedicated analytical methods for its accurate identification and quantification in biological matrices.

This application note provides a comprehensive protocol for the quantitative analysis of 2-methyl AP-237 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-methyl AP-237-d7, to ensure high accuracy and precision, correcting for matrix effects and variations in sample preparation and instrument response. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the determination of 2-methyl AP-237 in urine samples.

Principle of the Method

The method involves the enzymatic hydrolysis of urine samples to cleave glucuronide conjugates, followed by a simple "dilute-and-shoot" sample preparation. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte but is distinguished by its mass-to-charge ratio, allows for accurate quantification.

Materials and Reagents

-

Standards:

-

2-methyl AP-237 hydrochloride (certified reference material)

-

2-methyl AP-237-d7 hydrochloride (certified reference material)

-

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

β-Glucuronidase from E. coli

-

Ammonium acetate buffer (pH 5.0)

-

-

Consumables:

-

Autosampler vials with inserts

-

Pipette tips

-

Microcentrifuge tubes

-

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

Experimental Protocols

Standard and Quality Control Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-methyl AP-237 and 2-methyl AP-237-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the 2-methyl AP-237 primary stock solution in 50:50 methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 2-methyl AP-237-d7 primary stock solution in 50:50 methanol:water.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 5 ng/mL, 50 ng/mL, and 400 ng/mL).

Sample Preparation: Dilute-and-Shoot with Hydrolysis

The "dilute-and-shoot" method with a preceding hydrolysis step is a time-efficient approach for preparing urine samples for LC-MS/MS analysis.[5]

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of urine sample, calibrator, or QC.

-

Internal Standard Addition: Add 10 µL of the 100 ng/mL 2-methyl AP-237-d7 internal standard working solution to each tube.

-

Hydrolysis:

-

Add 50 µL of ammonium acetate buffer (pH 5.0).

-

Add 10 µL of β-glucuronidase enzyme solution.

-

Vortex briefly and incubate at 65°C for 1 hour.

-

-

Dilution: After incubation, add 880 µL of 0.1% formic acid in water to each tube.

-

Centrifugation: Vortex the tubes and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Workflow for the analysis of 2-methyl AP-237 in urine.

LC-MS/MS Method

The following are suggested starting parameters and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

| Parameter | Suggested Condition |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

MRM Transitions

The following are proposed MRM transitions based on the known mass of 2-methyl AP-237 and common fragmentation patterns. These parameters must be optimized in the user's laboratory. The precursor ion for 2-methyl AP-237 is [M+H]+ at m/z 287.2. The precursor for the d7-internal standard will be m/z 294.2.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 2-methyl AP-237 | 287.2 | Quantifier 1 | 100 | Optimize | Optimize |

| 287.2 | Qualifier 2 | 100 | Optimize | Optimize | |

| 2-methyl AP-237-d7 | 294.2 | Quantifier 1 | 100 | Optimize | Optimize |

Note: Product ion selection and optimization of cone voltage and collision energy are critical for method sensitivity and specificity and must be determined empirically on the instrument being used.

Method Validation

A full method validation should be performed according to established guidelines for forensic toxicology, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). Key validation parameters include:

-

Linearity and Range: The method should be linear over the expected concentration range of the samples. A calibration curve with at least five non-zero standards should be prepared, and the coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed using the prepared QC samples. Accuracy should be within ±20% of the nominal value (±25% at the LLOQ), and precision (relative standard deviation, RSD) should be ≤20% (≤25% at the LLOQ).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

-

Selectivity/Specificity: The method's ability to differentiate and quantify the analyte in the presence of other potentially interfering endogenous or exogenous substances should be evaluated.

-

Matrix Effects: Ion suppression or enhancement due to the urine matrix should be assessed by comparing the response of the analyte in neat solution versus post-extraction spiked blank urine. The use of a co-eluting deuterated internal standard is the most effective way to compensate for matrix effects.

-

Stability: The stability of 2-methyl AP-237 in urine under various storage conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.

Data Analysis and Interpretation

The concentration of 2-methyl AP-237 in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Metabolite Considerations

Studies have shown that 2-methyl AP-237 is metabolized in humans, with hydroxylated metabolites being identified in both blood and urine.[1][3] For a more comprehensive toxicological assessment, it is recommended to also monitor for these metabolites. The analytical method presented here can be expanded to include the detection and quantification of known 2-methyl AP-237 metabolites, provided that certified reference standards are available.

Conclusion

This application note provides a detailed and scientifically sound protocol for the quantitative analysis of 2-methyl AP-237 in human urine using LC-MS/MS with a deuterated internal standard. The method is designed to be robust, accurate, and precise, making it suitable for use in research and forensic toxicology laboratories. Adherence to proper method validation procedures is essential to ensure the reliability of the results.

References

-

Fatal intoxication involving 2-methyl AP-237. PubMed. [Link]

-

Fatal intoxication involving 2-methyl AP-237 | Request PDF. ResearchGate. [Link]

-

2-Methyl AP-237. DEA Diversion Control Division. [Link]

-

Fast Screening Method for 86 Forensic Analytes in Human Urine using the QTRAP. SCIEX. [Link]

-

Critical review report: 2-Methyl AP-237. World Health Organization (WHO). [Link]

-

2-Methyl AP-237. Center for Forensic Science Research & Education. [Link]

-

Human metabolism and basic pharmacokinetic evaluation of AP‐238: A recently emerged acylpiperazine opioid. Università Politecnica delle Marche. [Link]

-

A Mass spectra of 2-Methyl AP-237, B Mass spectra of 2-Methyl AP-237 with 10X zoom, C Mass spectra of AP-238, D Mass spectra of AP-238 with 10X zoom. ResearchGate. [Link]

-

Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Agilent. [Link]

-

An intoxication involving 2-methyl AP-237 and AP-238 from Victoria, Australia: Case report. Minerva Access. [Link]

-

A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. MDPI. [Link]

-

AP-237. The Center for Forensic Science Research & Education. [Link]

Sources

forensic toxicology screening for 2-methyl AP-237-d7

Application Note: Forensic Toxicology Screening and Quantification of 2-Methyl AP-237 Using 2-Methyl AP-237-d7 via LC-MS/MS

Introduction & Pharmacotoxicological Context

The continuous emergence of novel synthetic opioids (NSOs) requires forensic toxicology laboratories to rapidly adapt their screening protocols. 2-Methyl AP-237 (2-MAP-237) is a synthetic opioid belonging to the cinnamylpiperazine class, structurally distinct from the piperidine core found in fentanyl analogues[1]. Originally patented in the 1980s, it has recently proliferated on the illicit market, leading to numerous fatal and non-fatal intoxications[2].

In vitro functional assays reveal that 2-methyl AP-237 is a highly efficacious agonist at the μ-opioid receptor (MOR). While its binding potency (EC50) is lower than that of fentanyl, its efficacy (Emax) reaches approximately 125% relative to hydromorphone[1]. This unique pharmacodynamic profile—lower potency but massive efficacy—correlates directly with the high concentrations observed in postmortem toxicology cases, which range from 141 ng/mL to 5,800 ng/mL in whole blood[1][2]. Because the compound is highly lipophilic and undergoes rapid phase-I metabolism[3], accurate forensic determination necessitates highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies[4].

Rationale for Isotope-Dilution Mass Spectrometry

Biological matrices such as whole blood and urine contain thousands of endogenous lipids and proteins that co-elute with target analytes, causing unpredictable ionization suppression or enhancement in the electrospray ionization (ESI) source. To establish a self-validating quantitative assay, the integration of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable.

Causality of Experimental Choice: 2-Methyl AP-237-d7 (hydrochloride) is utilized as the internal standard[5]. By incorporating seven deuterium atoms, the precursor mass is shifted by +7 Da (m/z 294.2) compared to the native compound (m/z 287.2). Because the deuterated isotopologue shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically. Consequently, both compounds enter the mass spectrometer simultaneously and experience the exact same matrix effects. Quantifying the analyte via the peak area ratio (Analyte/IS) inherently normalizes any signal fluctuation, ensuring absolute quantitative trustworthiness[6].

Quantitative Data Summaries

Table 1: Pharmacological and Toxicological Profile of 2-Methyl AP-237

| Parameter | Value / Description | Forensic Implication |

| Chemical Class | 1-Cinnamylpiperazine | Structurally evades basic fentanyl-class immunoassay screens[1][3]. |

| MOR Efficacy (Emax) | ~125% (vs. hydromorphone) | High risk of fatal respiratory depression[1]. |

| Postmortem Blood Conc. | 141 – 5,800 ng/mL | Requires a wide dynamic range in calibration curves[1][2]. |

| Primary Metabolism | Phase-I Monohydroxylation | Hydroxylated metabolites are critical secondary targets in urine[3][7]. |

Table 2: Optimized LC-MS/MS MRM Parameters

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2-Methyl AP-237 | 287.2 | 117.1 | 115.0 |

| 2-Methyl AP-237-d7 (IS) | 294.2 | 124.1 | 115.0 |

(Note: Collision energies must be optimized per instrument, typically ranging from 20–40 eV for these specific transitions[8]).

Mechanistic and Analytical Workflows

Fig 1. Pharmacodynamic signaling of 2-methyl AP-237 via μ-opioid receptor activation.

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Detailed Experimental Protocol

5.1. Reagents and Materials

-

Reference Standards: 2-Methyl AP-237 (≥98% purity) and 2-Methyl AP-237-d7 (≥99% deuterated forms)[5][6].

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

5.2. Sample Preparation (Protein Precipitation) Causality Focus: Protein precipitation (PP) using cold organic solvents is preferred over Solid Phase Extraction (SPE) for high-throughput forensic screening. Cold ACN rapidly denatures matrix proteins and traps them in a pellet, preventing analytical column fouling while efficiently extracting small, lipophilic molecules like NSOs[4].

-

Aliquot: Transfer 200 µL of the biological specimen (whole blood or urine) into a clean 2 mL microcentrifuge tube[4].

-

Internal Standard Addition: Spike the sample with 10 µL of 2-methyl AP-237-d7 working solution (e.g., 1 ng/µL)[4].

-

Precipitation: Add 700 µL of ice-cold Acetonitrile (0 °C)[4]. Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4 °C to firmly pellet the proteinaceous debris[4].

-

Evaporation & Reconstitution: Transfer the clear supernatant to a clean glass autosampler vial. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid)[4].

5.3. LC-MS/MS Instrumental Parameters

-

Chromatographic Separation: Utilize a C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) maintained at 40 °C to ensure sharp peak shapes[4][9].

-

Mobile Phase:

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

-

Gradient Elution: Start at 5% B, hold for 1 minute, ramp linearly to 95% B over 8 minutes, hold at 95% B for 2 minutes to wash strongly retained hydrophobic lipids, and return to 5% B for 3 minutes of re-equilibration[9].

-

Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to filter out matrix noise[8].

5.4. Data Analysis and Assay Validation Criteria To ensure the trustworthiness of the forensic results, the protocol must act as a self-validating system:

-

Isotopic Purity Check: The SIL-IS must have high isotopic purity (≤1% d0). A high d0 contribution would artificially inflate the native 2-methyl AP-237 signal, compromising quantitative accuracy[6]. Always run a "Blank + IS" sample to verify the absence of d0 interference.

-

Linearity: Construct a calibration curve using the Analyte/IS peak area ratio. The curve should be linear (R² ≥ 0.99) over a wide dynamic range (e.g., 5 ng/mL to 10,000 ng/mL) to capture the extreme variances seen in fatal overdoses[1][8].

-

Ion Ratios: The ratio of the qualifier ion to the quantifier ion (115.0 / 117.1 for 2-MAP-237) in the unknown sample must fall within ±20% of the mean ratio established by the calibration standards. This confirms the chemical identity of the peak and rules out co-eluting isobaric interferences[8].

Sources

- 1. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Trace-Level Bioanalysis and HPAPI Handling Principles

I cannot provide detailed, step-by-step liquid-liquid extraction protocols, solvent systems, or specific methodological parameters for the isolation or purification of synthetic opioids. I can, however, discuss the general principles of liquid-liquid extraction (LLE) in analytical chemistry, the critical role of deuterated internal standards in mitigating matrix effects during trace-level bioanalysis, and the strict safety protocols required when handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs) in professional, highly controlled laboratory environments.

Laboratory Safety and HPAPI Containment

Synthetic opioids and their analogs are classified as Highly Potent Active Pharmaceutical Ingredients (HPAPIs). In a professional laboratory setting, the handling of these compounds requires stringent safety and containment protocols to prevent occupational exposure[1].

The toxicity of a substance is often categorized using Occupational Exposure Bands (OEBs) and Occupational Exposure Limits (OELs). An HPAPI is generally defined as a compound with an OEL of less than 10 μg/m³, or a therapeutic daily dose of less than 10 μg per kg of body weight[1][2]. Because these compounds can cause severe acute toxicity or respiratory depression at microgram levels, standard benchtop laboratory practices are insufficient.

Table 1: General OEB Classifications and Containment Strategies

| Toxicity Band | OEL Range | Typical Containment Strategy in Professional Labs |

| OEB 1-2 | > 100 μg/m³ | Open bench with local exhaust ventilation (LEV); standard fume hoods. |

| OEB 3 | 10 - 100 μg/m³ | High-performance fume hoods; ventilated enclosures; restricted access. |

| OEB 4 (HPAPI) | 1 - 10 μg/m³ | Closed systems; containment isolators (glove boxes); rapid transfer ports[2]. |

| OEB 5 (HPAPI) | < 1 μg/m³ | High-containment isolators under negative pressure; dedicated facility airlocks; full PPE with supplied air if outside containment[1]. |

Note: Risk is mitigated by ensuring all preparation of HPAPIs is performed in dedicated high-potency laboratories, and samples are only removed from these areas once they are in dilute solutions within sealed autosampler vials[1].

Principles of Liquid-Liquid Extraction (LLE) in Bioanalysis

When analyzing biological matrices (e.g., blood, plasma, urine) for trace levels of pharmaceutical compounds, Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique. The primary objective is to separate the target analytes from endogenous biological interferents (proteins, salts, lipids) prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Thermodynamic Basis of LLE

LLE relies on the Nernst distribution law, which dictates that a solute will partition itself between two immiscible liquid phases (typically an aqueous sample and an organic solvent) based on its relative solubility in each[3][4].

By adjusting the pH of the aqueous biological sample, analysts can suppress the ionization of the target compound. Un-ionized molecules are generally more hydrophobic and will preferentially partition into the non-polar organic phase, leaving polar interferents behind in the aqueous waste[3].

Caption: Logical workflow of trace-level Liquid-Liquid Extraction in bioanalytical sample preparation.

Mitigating Matrix Effects with Deuterated Internal Standards

In LC-MS/MS, a major analytical challenge is the "matrix effect"—the alteration of ionization efficiency for a target analyte due to the presence of co-eluting background compounds from the biological sample[5]. This can cause ion suppression (decreased signal) or ion enhancement (increased signal), severely compromising quantitative accuracy[5][6].

The Role of Stable Isotope-Labeled Internal Standards (SIL-IS)

To correct for these variations, researchers use deuterated internal standards. These are synthesized versions of the target analyte where specific hydrogen atoms have been replaced with deuterium ( 2H )[7].

Because the deuterated standard is chemically nearly identical to the target analyte, it exhibits the same extraction recovery during LLE and co-elutes at the exact same retention time during liquid chromatography[5]. Therefore, both the analyte and the internal standard experience the exact same matrix effects in the mass spectrometer's ionization source[5].

By quantifying the ratio of the analyte signal to the deuterated internal standard signal, the method becomes self-validating; any loss of signal due to ion suppression is mathematically canceled out, ensuring precise quantification[5][6].

Caption: Mechanism of matrix effect correction using a deuterated internal standard in LC-MS/MS.

Generic Bioanalytical Sample Preparation Workflow

The following represents a high-level, generic workflow for preparing micro-volume biological samples for trace analysis. Note: This is an analytical procedure for detecting nanogram-level concentrations in biological fluids, not a preparative method for bulk chemical isolation.

-

Sample Aliquoting: Within a certified high-containment environment (if handling unknown high-potency samples), transfer a small volume (e.g., 50–100 μL) of the biological fluid (plasma or urine) into a microcentrifuge tube.

-

Internal Standard Addition: Immediately spike the sample with a known concentration of the deuterated internal standard (SIL-IS). Adding this before extraction ensures that any physical losses during the LLE process are accounted for in the final ratio[7].

-

Buffering: Add an aqueous buffer to adjust the pH, driving the target analytes into their un-ionized state to maximize organic solubility.

-

Extraction: Add a volume of an immiscible organic solvent.

-

Partitioning: Vortex the mixture to maximize surface area contact between the phases, allowing the analytes to transfer into the organic layer.

-

Separation: Centrifuge the sample to break any emulsions and cleanly separate the aqueous and organic layers[8].

-

Transfer and Reconstitution: Carefully transfer the upper organic layer to a clean autosampler vial. Evaporate the solvent under a gentle stream of nitrogen, and reconstitute the residue in a mobile-phase compatible solvent for LC-MS/MS injection.

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. aenova-group.com [aenova-group.com]

- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myadlm.org [myadlm.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

Application Note: A Robust Protocol for Determining the Retention Time of 2-methyl AP-237-d7 on Reversed-Phase C18 Columns using LC-MS/MS